![molecular formula C15H14N4O4 B2762542 N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941895-36-9](/img/structure/B2762542.png)
N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as MNPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPO is a heterocyclic compound that contains both nitro and pyridine groups, making it a useful tool in the study of biological systems.
Scientific Research Applications
Synthesis and Chemical Properties
N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound involved in various synthetic chemical reactions, demonstrating the potential for creating a range of chemical derivatives and substances. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides. This method provides a new formula for both anthranilic acid derivatives and oxalamides, indicating the versatility of related compounds in chemical synthesis (Mamedov et al., 2016).
Biological Evaluation and Potential Applications
Compounds related to N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide have been synthesized and evaluated for their pharmacological activities. For instance, Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents. This highlights the possible application of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Catalysis and Chemical Reactions
N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been found to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This demonstrates the utility of compounds similar to N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide in facilitating chemoselective reactions, potentially leading to the formation of a wide range of N-arylation products (Bhunia et al., 2022).
properties
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-2-3-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMMMWLQYUWCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.